(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
Overview
Description
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid is a complex organic compound with the molecular formula C16H22N2O8P2. It is characterized by the presence of bisphosphonic acid groups, which are known for their strong affinity for calcium ions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid typically involves the reaction of ethylenediamine with salicylaldehyde to form a Schiff base, followed by the introduction of bisphosphonic acid groups. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalysts: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography
Quality Control: Spectroscopic methods such as NMR and IR to confirm the structure and purity
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives
Reduction: Reduction of the imine groups to amines
Substitution: Nucleophilic substitution reactions at the phosphonic acid groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction
Major Products
Oxidation: Formation of quinone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted phosphonic acid derivatives
Scientific Research Applications
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Studied for its potential use in bone resorption disorders due to its affinity for calcium ions
Industry: Used in the development of new materials with specific binding properties
Mechanism of Action
The mechanism of action of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid involves its ability to chelate metal ions, particularly calcium. This chelation can inhibit enzymes that require metal ions for their activity, thereby affecting various biochemical pathways. The molecular targets include:
Enzymes: Metalloproteases and other metal-dependent enzymes
Pathways: Bone resorption pathways in medical applications
Comparison with Similar Compounds
Similar Compounds
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid: Unique due to its specific bisphosphonic acid groups and imine linkages
Other Bisphosphonates: Such as alendronate and risedronate, which are used in osteoporosis treatment
Schiff Bases: Similar compounds with imine linkages but different functional groups
Uniqueness
This compound is unique due to its dual functionality of bisphosphonic acid groups and Schiff base linkages, which provide it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[(2-hydroxyphenyl)-[2-[[(2-hydroxyphenyl)-phosphonomethyl]amino]ethylamino]methyl]phosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O8P2/c19-13-7-3-1-5-11(13)15(27(21,22)23)17-9-10-18-16(28(24,25)26)12-6-2-4-8-14(12)20/h1-8,15-20H,9-10H2,(H2,21,22,23)(H2,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUZXGZLRQGNKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(NCCNC(C2=CC=CC=C2O)P(=O)(O)O)P(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942914 | |
Record name | (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20708-36-5 | |
Record name | P,P′-[1,2-Ethanediylbis[imino[(2-hydroxyphenyl)methylene]]]bis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20708-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020708365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [ethane-1,2-diylbis[imino[(2-hydroxyphenyl)methylene]]]bisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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